Universal access to megastigmanes through controlled cyclisation towards highly substituted cyclohexenes†

Organic & Biomolecular Chemistry Pub Date: 2016-11-29 DOI: 10.1039/C6OB02587K

Abstract

We report the selective formation of cyclohexenes with a tetrasubstituted double bond, the structural key element of megastigmanes. For this purpose the ZrCl4-mediated epoxide ring opening of epoxy-geranylacetone was employed. This approach provides a universal entry to the preparation of the members of the megastigmane family, which was exemplified in the asymmetric synthesis of tectoionol B.

Graphical abstract: Universal access to megastigmanes through controlled cyclisation towards highly substituted cyclohexenes
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